molecular formula C21H18FN5O2 B2802007 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide CAS No. 1251561-42-8

1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide

カタログ番号: B2802007
CAS番号: 1251561-42-8
分子量: 391.406
InChIキー: SGCYNVZWHKNKFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a 1,2,4-oxadiazole substituent at the para position of the phenyl ring and a 2-fluorobenzyl carboxamide group. The oxadiazole moiety is known for enhancing metabolic stability and bioavailability in drug candidates, while the fluorinated benzyl group may influence receptor binding affinity and selectivity .

特性

IUPAC Name

1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-N-[(2-fluorophenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-2-19-24-20(26-29-19)14-7-9-16(10-8-14)27-12-11-18(25-27)21(28)23-13-15-5-3-4-6-17(15)22/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYNVZWHKNKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of an appropriate precursor, such as an acylhydrazide, with an ethylating agent under acidic or basic conditions to form the 5-ethyl-1,2,4-oxadiazole ring.

    Attachment of the phenyl group: The oxadiazole ring is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction, to form the 4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl intermediate.

    Formation of the pyrazole ring: The phenyl intermediate is then subjected to a cyclization reaction with a hydrazine derivative to form the pyrazole ring.

    Introduction of the fluorobenzyl group: The final step involves the N-alkylation of the pyrazole ring with 2-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent and cost-effective production.

化学反応の分析

Types of Reactions

1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule, such as the oxadiazole or pyrazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the oxadiazole or pyrazole rings. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

科学的研究の応用

Inhibition of Enzymatic Activity : The presence of the pyrazole moiety allows for the inhibition of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This inhibition is crucial for reducing inflammation and pain.

Antimicrobial Action : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 8 to 32 µg/mL.

Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed cytotoxic effects with IC50 values ranging from 10 to 25 µM.

Antimicrobial Efficacy

A study evaluated the efficacy of the compound against multidrug-resistant bacteria. Results indicated a promising potential for developing new antibiotics based on this scaffold, highlighting its role in combating antibiotic resistance.

Anti-inflammatory Effects

In a controlled experiment involving mice with induced paw edema, treatment with the compound resulted in a significant reduction in paw swelling compared to untreated controls. The anti-inflammatory efficacy was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Cancer Cell Line Studies

Research involving the MCF-7 breast cancer cell line demonstrated that the compound inhibited cell proliferation by inducing G0/G1 phase arrest. This suggests potential use as an anticancer agent by disrupting the cell cycle.

作用機序

The mechanism of action of 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Oxadiazole Hybrids

  • Compound from : The metabolite 2-[N-(2,6-dimethylphenyl)-1-(1,1-dioxo-1lambda6-thian-4-yl)formamido]-N-[4-(1,2,4-oxadiazol-3-yl)phenyl]acetamide shares the 1,2,4-oxadiazole-phenyl motif. However, it lacks the pyrazole core and fluorobenzyl group, resulting in divergent pharmacokinetic profiles. The ethyl substitution on the oxadiazole in the target compound may confer greater lipophilicity and membrane permeability compared to unsubstituted oxadiazoles .
  • Compound from : 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide incorporates a methyl-substituted oxadiazole but replaces the pyrazole with a benzofuran scaffold. This difference likely reduces CB1/CB2 receptor affinity, as pyrazole derivatives are well-documented cannabinoid ligands .

Fluorobenzyl-Substituted Pyrazoles

  • N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide () : This analogue replaces the oxadiazole with a 1,2-oxazole and shifts the fluorine from the 2- to 4-position on the benzyl group. The 2-fluorobenzyl group in the target compound may enhance steric interactions with receptor hydrophobic pockets, improving binding specificity .
  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (): Lacking the oxadiazole and ethyl substituents, this simpler pyrazole derivative shows reduced metabolic stability. The oxadiazole-ethyl group in the target compound likely extends plasma half-life .

Cannabinoid Receptor Ligands

  • 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide () : This CB1 inverse agonist shares the pyrazole-carboxamide scaffold but replaces the oxadiazole with a thiophene-ethynyl group. The target compound’s oxadiazole-phenyl group may reduce off-target effects by avoiding the bulky thiophene moiety, which is associated with peripheral CB1 activation .
  • O-3258 () : A pyrazole carboxamide with a nitropentylphenyl substituent, O-3258 exhibits lower in vivo efficacy than its receptor affinity suggests. The target compound’s 2-fluorobenzyl group may optimize pharmacokinetics, avoiding the polar nitro group’s rapid clearance issues .

Key Research Findings and Data

Property Target Compound Compound Compound
Core Scaffold Pyrazole-3-carboxamide Pyrazole-3-carboxamide Pyrazole-4-carboxamide
Substituent 1 4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl 5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl 3-methyl-1,2-oxazole-5-carboxamide
Substituent 2 N-(2-fluorobenzyl) N-(piperidin-1-yl) N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]
Receptor Target Cannabinoid CB1/CB2 (putative) Cannabinoid CB1 (confirmed inverse agonist) Unknown (structural focus)
Metabolic Stability High (due to ethyl-oxadiazole) Moderate (thiophene may undergo oxidation) Low (lacks stabilizing heterocycles)
Bioavailability Predicted high (logP ~3.5 estimated) Moderate (logP ~4.2) Low (polar oxazole reduces logP)

Discussion and Implications

The target compound’s unique combination of a pyrazole-carboxamide core, ethyl-oxadiazole, and 2-fluorobenzyl group positions it as a promising candidate for cannabinoid receptor modulation. Further studies should validate its CB1/CB2 binding affinity and compare its efficacy with existing peripherally restricted CB1 antagonists .

生物活性

1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C23H23N5O2C_{23}H_{23}N_{5}O_{2} with a molecular weight of 401.47 g/mol. Key physicochemical properties include:

PropertyValue
Molecular Weight401.47 g/mol
LogP5.1896
Polar Surface Area69.383 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, a related pyrazole derivative demonstrated an impressive selectivity index for COX-2 over COX-1, suggesting reduced gastrointestinal toxicity while maintaining efficacy .

Antimicrobial Activity

The oxadiazole component is associated with various antimicrobial activities. Compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against bacterial and viral infections. Specifically, studies have demonstrated that derivatives with this moiety can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

There is emerging evidence supporting the antitumor activity of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in vitro. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell survival and death .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes), leading to reduced production of pro-inflammatory mediators.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, potentially through modulation of cyclins and cyclin-dependent kinases.
  • Apoptosis Induction : The activation of apoptotic pathways may be facilitated by the compound's interaction with cellular signaling molecules.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that compounds with similar structures exhibited significant reduction in edema compared to control groups .
  • Antimicrobial Efficacy Study : In vitro testing against various microbial strains showed that derivatives containing the oxadiazole ring had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclization of nitrile precursors with hydroxylamine to form the 1,2,4-oxadiazole ring (e.g., using ethanol/water under reflux) .

Pyrazole Coupling : Suzuki-Miyaura coupling or nucleophilic substitution to attach the pyrazole-carboxamide moiety to the oxadiazole-phenyl group .

Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the final product.

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with reaction times monitored via TLC .
  • Yield Improvement : Adjust stoichiometry (e.g., 1.2:1 molar ratio of pyrazole to oxadiazole-phenyl intermediate) .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and oxadiazole rings (e.g., pyrazole C3-carboxamide vs. C5 substitution) .
    • 19F NMR : Verify the fluorobenzyl group’s position and purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. Data Interpretation Tips :

  • Compare spectral data with structurally analogous compounds (e.g., pyrazole-oxadiazole hybrids in and ) .

Q. How should initial biological screening be designed to evaluate this compound’s activity?

Answer:

  • Target Selection : Prioritize kinases or enzymes linked to the oxadiazole/pharmacophore (e.g., COX-2, EGFR) based on structural analogs .
  • Assay Design :
    • In Vitro : Enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Dosage : Test 0.1–100 µM ranges to establish dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s potency?

Answer:

  • Substituent Variation :
    • Oxadiazole Ring : Replace ethyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions .
    • Fluorobenzyl Group : Test ortho-, meta-, and para-fluoro analogs to optimize binding to aromatic residues .
  • Computational Modeling :
    • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase domain) .
    • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictions in biological data (e.g., varying IC₅₀ across studies) be resolved?

Answer:

  • Assay Standardization :
    • Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme batches .
    • Validate cell line authenticity via STR profiling .
  • Structural Confirmation : Re-characterize batches with conflicting results via XRD or 2D NMR .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s thiadiazole derivatives) to identify trends .

Q. What strategies are recommended for studying the compound’s metabolic stability and toxicity?

Answer:

  • In Vitro Metabolism :
    • Microsomal Assays : Incubate with human liver microsomes (HLM) to identify CYP450-mediated degradation .
    • Metabolite ID : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Toxicity Profiling :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk .
    • Ames Test : Screen for mutagenicity using TA98 and TA100 strains .

Q. How can molecular dynamics (MD) simulations guide the design of derivatives with improved target affinity?

Answer:

  • Binding Pocket Analysis : Identify key residues (e.g., EGFR’s Lys721 and Thr766) interacting with the oxadiazole and fluorobenzyl groups .
  • Free Energy Calculations : Use MM-GBSA to rank derivatives by binding energy .
  • Hydrogen Bond Optimization : Introduce substituents (e.g., -OH or -NH₂) to form additional bonds with catalytic sites .

Q. What experimental designs are effective for evaluating the compound’s pharmacokinetic (PK) properties?

Answer:

  • In Vivo PK Studies :
    • Administration : Intravenous (IV) and oral (PO) dosing in rodents to calculate bioavailability .
    • Blood Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS/MS analysis .
  • Tissue Distribution : Autoradiography or whole-body imaging using radiolabeled compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。